(Z)-Cinnamyl Chloride
Overview
Description
(Z)-Cinnamyl Chloride, also known as (Z)-3-Phenyl-2-propenyl chloride, is an organic compound with the molecular formula C9H9Cl. It is a derivative of cinnamyl alcohol where the hydroxyl group is replaced by a chlorine atom. This compound is characterized by the presence of a double bond in the (Z)-configuration, which means the substituents on the double-bonded carbons are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-Cinnamyl Chloride can be synthesized through several methods:
From Cinnamyl Alcohol: One common method involves the reaction of cinnamyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows: [ \text{C6H5CH=CHCH2OH} + \text{SOCl2} \rightarrow \text{C6H5CH=CHCH2Cl} + \text{SO2} + \text{HCl} ]
From Cinnamic Acid: Another method involves the reduction of cinnamic acid to cinnamyl alcohol, followed by chlorination using thionyl chloride or phosphorus trichloride.
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of cinnamyl alcohol using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-Cinnamyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or alkoxides to form corresponding alcohols, amines, or ethers.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides (RO-Na+) are commonly used.
Addition Reactions: Halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are typical reagents.
Major Products Formed:
Nucleophilic Substitution: Formation of cinnamyl alcohol, cinnamyl amine, or cinnamyl ethers.
Addition Reactions: Formation of dihalo compounds or haloalkanes.
Scientific Research Applications
(Z)-Cinnamyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of flavoring agents and as a starting material for the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (Z)-Cinnamyl Chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The double bond in the (Z)-configuration allows for selective addition reactions, making it a versatile intermediate in organic synthesis.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, leading to the formation of various bioactive compounds. Its reactivity towards nucleophiles makes it useful in modifying biomolecules for research purposes.
Comparison with Similar Compounds
(E)-Cinnamyl Chloride: The (E)-isomer has the substituents on opposite sides of the double bond, leading to different reactivity and physical properties.
Cinnamyl Alcohol: The hydroxyl derivative of cinnamyl chloride, used in similar applications but with different reactivity.
Cinnamic Acid: The carboxylic acid derivative, used as a precursor in the synthesis of cinnamyl chloride.
Uniqueness: (Z)-Cinnamyl Chloride is unique due to its (Z)-configuration, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
[(Z)-3-chloroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-DAXSKMNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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